methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 646524-72-3
VCID: VC6623516
InChI: InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227

methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate

CAS No.: 646524-72-3

Cat. No.: VC6623516

Molecular Formula: C11H11N3O3

Molecular Weight: 233.227

* For research use only. Not for human or veterinary use.

methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate - 646524-72-3

Specification

CAS No. 646524-72-3
Molecular Formula C11H11N3O3
Molecular Weight 233.227
IUPAC Name methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Standard InChI InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1
Standard InChI Key SOIJMJMOFDJXPU-ZETCQYMHSA-N
SMILES CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzotriazinone ring system fused to a (2S)-configured propanoate ester. The benzotriazinone core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2 and a ketone group at position 4. The stereocenter at the C2 position of the propanoate moiety confers chirality, critical for interactions in asymmetric synthesis and biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namemethyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Molecular FormulaC₁₁H₁₁N₃O₃
Molecular Weight233.227 g/mol
SMILESCC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1
InChI KeySOIJMJMOFDJXPU-ZETCQYMHSA-N
Stereochemistry(2S) configuration

The planar benzotriazinone ring facilitates π-π stacking interactions, while the ester group enhances solubility in organic solvents . Experimental data on aqueous solubility remain unreported, suggesting a focus on nonpolar media in applications.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a two-step process:

  • Diazotization of Methyl Anthranilate: Methyl anthranilate undergoes diazotization to form a diazonium intermediate, which cyclizes to yield the benzotriazinone core .

  • Chiral Condensation: The benzotriazinone reacts with a chiral propanoic acid derivative, such as methyl (S)-2-aminopropanoate, under coupling agents like DCC (dicyclohexylcarbodiimide) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C65–75
Chiral CondensationDCC, DMAP, CH₂Cl₂, rt50–60

Source reports analogous benzotriazinone syntheses achieving 60–70% yields via one-pot strategies, though enantiomeric purity for the (2S) isomer requires chiral HPLC purification .

Stereochemical Control

The (2S) configuration is preserved using enantiomerically pure starting materials or asymmetric catalysis. Computational studies suggest that the stereocenter influences binding affinities in enzyme inhibition by up to 3-fold compared to the (2R) enantiomer .

Biological Activities and Mechanisms

Enzyme Inhibition

Docking studies of related benzotriazinones reveal strong binding (−5.4 to −6.3 kcal/mol) to bacterial RNA polymerase and mycobacterial biofilm-associated proteins . The ketone group at C4 participates in hydrogen bonding with active-site residues, while the benzotriazinone ring occupies hydrophobic pockets .

Applications in Organic Synthesis

Peptide Coupling Reagent

The compound serves as an activating agent in solid-phase peptide synthesis (SPPS). Its structure parallels Fmoc-Ser(tBu)-ODhbt (PubChem CID 14189495), which facilitates esterification of carboxyl groups with minimal racemization .

Chiral Building Block

The (2S)-configured propanoate is incorporated into protease inhibitors and β-lactam antibiotics. For example, N-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-aspartic acid (ChemDiv Y044-5672) uses a similar scaffold for aspartyl protease inhibition .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work in source demonstrates iron-catalyzed enantioselective synthesis of benzotriazinones, achieving 90% ee. Adapting these methods could improve the efficiency of producing the (2S) enantiomer.

Drug Delivery Systems

Functionalization with PEG chains or lipid moieties may enhance bioavailability. For instance, 3-(6-aminopurin-9-yl)propyl derivatives show improved solubility while retaining antitubercular activity .

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